![molecular formula C14H9BrCl2N2O4 B4542550 2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide](/img/structure/B4542550.png)
2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. It features a complex structure with multiple halogen substitutions and a nitro group, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide typically involves multiple steps:
Halogenation: Introduction of bromine and chlorine atoms into the phenoxy and phenyl rings.
Nitration: Introduction of the nitro group into the phenyl ring.
Acylation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Sequential addition of reagents under controlled conditions.
Continuous Flow Synthesis: Automated systems for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The halogen atoms can undergo nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The phenoxy group can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as hydrogen gas with a catalyst for nitro reduction.
Oxidizing Agents: Such as potassium permanganate for phenoxy oxidation.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Phenols: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application:
Molecular Targets: Could interact with enzymes or receptors.
Pathways Involved: May influence biochemical pathways through its functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-chlorophenoxy)acetamide
- N-(2-chloro-5-nitrophenyl)acetamide
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O4/c15-8-1-4-13(11(17)5-8)23-7-14(20)18-12-6-9(19(21)22)2-3-10(12)16/h1-6H,7H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGALVYAGGGEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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